N-(3-hydroxyphenyl)piperidine-1-carboxamide N-(3-hydroxyphenyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8635782
InChI: InChI=1S/C12H16N2O2/c15-11-6-4-5-10(9-11)13-12(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8H2,(H,13,16)
SMILES: C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

N-(3-hydroxyphenyl)piperidine-1-carboxamide

CAS No.:

Cat. No.: VC8635782

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

N-(3-hydroxyphenyl)piperidine-1-carboxamide -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name N-(3-hydroxyphenyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C12H16N2O2/c15-11-6-4-5-10(9-11)13-12(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8H2,(H,13,16)
Standard InChI Key JJFZQVUNRALCDY-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O
Canonical SMILES C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O

Introduction

Chemical Identity and Structural Features

N-(3-Hydroxyphenyl)piperidine-1-carboxamide belongs to the class of piperidine carboxamides, distinguished by a piperidine ring linked to a 3-hydroxyphenyl group via a carboxamide bond. Key molecular properties include:

PropertyValue
IUPAC NameN-(3-hydroxyphenyl)piperidine-1-carboxamide
Molecular FormulaC12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2
Molecular Weight220.27 g/mol
SMILESC1CCN(CC1)C(=O)NC2=CC(=CC=C2)O
Canonical SMILESC1CCN(CC1)C(=O)NC2=CC(=CC=C2)O
PubChem CID1121886

The compound’s structure features a piperidine ring in a chair conformation, with the 3-hydroxyphenyl group occupying an equatorial position—a configuration associated with enhanced receptor interactions in related analogs . The hydroxyl group at the meta position of the phenyl ring is critical for hydrogen bonding with biological targets, while the carboxamide linker contributes to conformational rigidity .

Synthesis and Preparation

The synthesis of N-(3-hydroxyphenyl)piperidine-1-carboxamide typically involves a two-step process:

  • Amidation of Piperidine: Reaction of piperidine with 3-hydroxybenzoyl chloride or an activated ester derivative under basic conditions forms the intermediate N-(3-hydroxyphenyl)piperidine-1-carboxylate.

  • Purification and Isolation: Column chromatography or recrystallization is employed to achieve high purity (>95%), as impurities in the phenyl or piperidine moieties can drastically alter biological activity.

Alternative routes include Ullmann coupling or Buchwald-Hartwig amination for introducing the aryl group, though these methods are less common due to cost and complexity . Reaction conditions such as temperature (typically 50–80°C), solvent (e.g., dichloromethane or tetrahydrofuran), and catalysts (e.g., triethylamine) are optimized to maximize yield and minimize side products.

Pharmacological Profile

While direct studies on N-(3-hydroxyphenyl)piperidine-1-carboxamide are sparse, its structural analogs exhibit notable activity at opioid receptors and other neurological targets:

Opioid Receptor Interactions

Compounds featuring the 3-hydroxyphenyl-piperidine scaffold, such as LY255582 and JDTic, act as potent κ-opioid receptor (KOR) antagonists with subnanomolar affinity (Table 1) . For example, LY255582 demonstrates a KiK_i of 0.12 nM at KOR, compared to 2.4 nM at μ-opioid receptors (MOR), indicating >20-fold selectivity . The hydroxyl group’s position (meta vs. para) profoundly affects selectivity; meta-substituted derivatives like N-(3-hydroxyphenyl)piperidine-1-carboxamide are hypothesized to favor KOR due to steric and electronic complementarity .

Table 1: Opioid Receptor Affinity of Selected Piperidine Analogs

CompoundKiK_i (KOR, nM)KiK_i (MOR, nM)Selectivity (KOR/MOR)
LY2555820.122.420.0
JDTic0.081.923.8
Naltrexone0.340.110.3

Neurological Activity

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • N-Substituents: Bulky, hydrophobic groups (e.g., cyclohexyl or benzyl) at the piperidine nitrogen enhance KOR affinity and antagonism. For example, adding a cyclohexylpropyl group to LY255582 increased its anorectic potency by 15-fold .

  • Hydroxyl Position: Meta-hydroxylation on the phenyl ring is optimal for receptor binding; para-substitution reduces affinity by >50% .

  • Stereochemistry: The 3R,4R configuration in LY255582 confers 10-fold higher potency than the 3S,4S isomer, highlighting the importance of chiral centers .

These findings suggest that modifications to N-(3-hydroxyphenyl)piperidine-1-carboxamide’s carboxamide or piperidine groups could fine-tune its selectivity and potency.

Future Research Directions

  • In Vitro Profiling: Comprehensive screening against opioid and non-opioid targets (e.g., FAAH, dopamine receptors).

  • Prodrug Development: Enhance bioavailability via ester or glycoside prodrugs.

  • Peripheral Selectivity: Introduce polar groups (e.g., sulfonate) to limit CNS penetration.

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